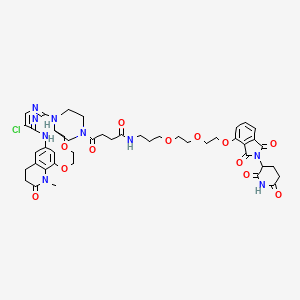

Bcl6 protac 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H52ClN9O12 |

|---|---|

Molecular Weight |

946.4 g/mol |

IUPAC Name |

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide |

InChI |

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1 |

InChI Key |

YQWUMLVLLIWGQJ-UYEDPJPISA-N |

Isomeric SMILES |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Canonical SMILES |

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bcl6 PROTAC 1 in Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy often characterized by the dysregulation of the B-cell lymphoma 6 (Bcl6) transcriptional repressor. Bcl6 is critical for the formation of germinal centers and its sustained expression in DLBCL promotes cell survival, proliferation, and blocks terminal differentiation. Traditional small molecule inhibitors of Bcl6 have shown limited clinical efficacy. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of target proteins. This technical guide provides a comprehensive overview of the mechanism of action of Bcl6 PROTAC 1, a first-generation degrader of the Bcl6 protein, in the context of DLBCL. We will delve into its molecular mechanism, downstream signaling effects, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates through the well-established PROTAC mechanism, which co-opts the cell's own protein disposal machinery to eliminate the Bcl6 oncoprotein.[1] This heterobifunctional molecule consists of three key components: a ligand that binds to the Bcl6 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.

In the case of this compound (also referred to as compound 15), the molecule is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] The mechanism unfolds in a cyclical, catalytic manner:

-

Ternary Complex Formation: this compound simultaneously binds to both the Bcl6 protein and the CRBN E3 ligase, forming a ternary complex (Bcl6-PROTAC-CRBN).[1]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Bcl6 protein.[3]

-

Proteasomal Degradation: The polyubiquitinated Bcl6 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Recycling: this compound is released after inducing ubiquitination and can then bind to another Bcl6 protein, continuing the degradation cycle.

This catalytic mode of action allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Figure 1. Mechanism of Action of this compound.

Quantitative Analysis of Bcl6 PROTAC Activity

The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for this compound (compound 15) are not extensively published, it has been shown to significantly degrade Bcl6 in DLBCL cell lines. For comparative purposes, data for other more potent, next-generation Bcl6 PROTACs are presented below.

| Compound Name | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | IC50 (Cell Viability/Reporter) | Reference |

| This compound (Compound 15) | Bcl6 | CRBN | OCI-Ly1 | Not Reported | ~80% | 8.8 µM (Reporter Assay) | |

| ARVN-71228 | Bcl6 | Not Specified | OCI-Ly1 | <1 nM | >95% | Not Reported | |

| A19 | Bcl6 | CRBN | OCI-Ly1 | 0.034 nM | >99% | Not Reported | |

| A19 | Bcl6 | CRBN | HT | 0.096 nM | >99% | Not Reported |

Downstream Signaling Consequences of Bcl6 Degradation in DLBCL

Bcl6 is a master transcriptional repressor that silences a broad range of target genes involved in cell cycle control, DNA damage response, apoptosis, and differentiation. The degradation of Bcl6 by this compound leads to the de-repression of these target genes, resulting in anti-lymphoma effects.

Key downstream events include:

-

Cell Cycle Arrest: De-repression of cyclin-dependent kinase inhibitors such as CDKN1A (p21) and CDKN1B (p27) leads to G1 cell cycle arrest.

-

Induction of Apoptosis: Upregulation of pro-apoptotic genes, including those in the p53 pathway, contributes to programmed cell death. Bcl6 is known to repress TP53.

-

Differentiation Blockade Reversal: Bcl6 represses genes like PRDM1 (Blimp-1) that are crucial for plasma cell differentiation. Degradation of Bcl6 can lift this block.

-

De-repression of Tumor Suppressors: Key tumor suppressor genes and signaling molecules like ATR and PTPN6 are de-repressed upon Bcl6 degradation.

-

Modulation of Oncogenic Pathways: Bcl6 can repress other oncogenes such as MYC and BCL2. Its degradation can therefore have complex effects on the oncogenic signaling network in DLBCL.

Figure 2. Downstream Signaling of Bcl6 Degradation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Western Blotting for Bcl6 Degradation

Objective: To quantify the degradation of Bcl6 protein in DLBCL cells following treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bcl6, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed DLBCL cells in 6-well plates and allow them to adhere or reach the desired confluency. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Bcl6 signal to the loading control (β-actin).

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the interaction between Bcl6, this compound, and the CRBN E3 ligase.

Materials:

-

DLBCL cells

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-Bcl6 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-Bcl6, anti-CRBN)

Protocol:

-

Cell Treatment and Lysis: Treat DLBCL cells with this compound and a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bcl6) overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Bcl6 and CRBN to detect the co-immunoprecipitated proteins.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of DLBCL cells.

Materials:

-

DLBCL cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed DLBCL cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3. Experimental Workflow for Characterizing this compound.

Conclusion and Future Directions

This compound serves as a foundational tool for understanding the therapeutic potential of targeted Bcl6 degradation in DLBCL. Its mechanism of action, centered on the recruitment of the CRBN E3 ligase and subsequent proteasomal degradation of Bcl6, leads to the de-repression of key tumor suppressor genes, resulting in cell cycle arrest and apoptosis. While this compound itself has modest activity, it has paved the way for the development of more potent and orally bioavailable Bcl6 degraders that show significant promise in preclinical models. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of Bcl6 PROTACs, exploring combination therapies to overcome potential resistance mechanisms, and ultimately translating these promising findings into effective clinical treatments for DLBCL.

References

The Discovery and Development of BI-3802: A BCL6-Degrading Molecular Glue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-3802 represents a paradigm shift in the targeted degradation of the B-cell lymphoma 6 (BCL6) oncoprotein. Unlike traditional proteolysis-targeting chimeras (PROTACs), BI-3802 functions as a "molecular glue," inducing the polymerization of BCL6. This novel mechanism of action leads to the recruitment of the E3 ligase SIAH1 and subsequent proteasomal degradation of BCL6. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BI-3802, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL)[1][2]. Its role in suppressing genes involved in cell cycle control, DNA damage response, and apoptosis makes it a prime target for therapeutic intervention[1]. While traditional small molecule inhibitors and PROTACs targeting BCL6 have been developed, they have faced challenges in achieving profound and sustained anti-proliferative effects[1][3]. The discovery of BI-3802, a small molecule that induces the degradation of BCL6 through a unique polymerization-dependent mechanism, has opened new avenues for targeting this challenging oncoprotein.

Discovery of BI-3802

BI-3802 was identified through screens for novel BCL6 inhibitors. It was observed that while structurally similar to non-degrading BCL6 inhibitors like BI-3812, BI-3802 unexpectedly induced the rapid and selective degradation of the BCL6 protein. This degradation was found to be more effective at de-repressing BCL6 target genes and inhibiting the proliferation of DLBCL cell lines than non-degrading inhibitors.

Mechanism of Action: A Novel Polymerization-Degradation Pathway

BI-3802's mechanism of action is distinct from conventional PROTACs. Instead of recruiting an E3 ligase directly to the target protein, BI-3802 acts as a molecular glue, inducing the polymerization of BCL6 homodimers.

Key Steps in the Mechanism of Action:

-

Binding to the BTB Domain: BI-3802 binds to the Broad-Complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6, a region responsible for its homodimerization and interaction with co-repressors.

-

Induction of Polymerization: The solvent-exposed dimethyl-piperidine moiety of BI-3802 facilitates a novel protein-protein interaction between BCL6 homodimers, leading to the formation of higher-order BCL6 filaments. This is observed as the formation of intracellular foci containing BCL6.

-

Recruitment of SIAH1 E3 Ligase: The polymerized BCL6 filaments are recognized by the E3 ubiquitin ligase SIAH1. SIAH1 recognizes a VxP motif on BCL6, and the high local concentration of BCL6 within the polymer enhances this interaction.

-

Ubiquitination and Proteasomal Degradation: SIAH1 ubiquitinates the polymerized BCL6, marking it for degradation by the 26S proteasome. This degradation is dependent on the ubiquitin-proteasome system but is independent of the Cullin-RING ligase family often hijacked by PROTACs.

Caption: Mechanism of BI-3802 induced BCL6 degradation.

Quantitative Data

The following tables summarize the key quantitative data for BI-3802 from various in vitro and cellular assays.

Table 1: In Vitro and Cellular Activity of BI-3802

| Parameter | Assay | Value | Cell Line | Reference |

| IC₅₀ | BCL6::BCOR ULight TR-FRET | ≤3 nM | - | |

| IC₅₀ | BCL6::Co-repressor Complex Formation | 43 nM | - | |

| DC₅₀ | BCL6 Protein Degradation | 20 nM | SU-DHL-4 | |

| EC₅₀ | BCL6-SIAH1 Interaction | 64 nM | - |

Table 2: In Vitro DMPK and CMC Parameters of BI-3802

| Parameter | Value | Reference |

| Molecular Weight (Da) | 484.9 | |

| log D @ pH 11 | 4.62 | |

| Solubility @ pH 6.8 (µg/mL) | <1 | |

| Caco-2 Permeability AB @ pH 7.4 (x10⁻⁶ cm/s) | 8.5 | |

| Caco-2 Efflux Ratio | 0.4 | |

| Human Hepatocyte Clearance (% QH) | 56 | |

| Plasma Protein Binding (human, %) | 99.95 |

Table 3: In Vivo Pharmacokinetic Parameters of BI-3802 in Mice (Oral Administration)

| Dose (mg/kg) | AUC (nM*h) | Cₘₐₓ (nM) | tₘₐₓ (h) | Reference |

| 10 | 1,856 | 193 | 2 | |

| 100 | 4,635 | 597 | 4.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCL6 Interaction

This protocol is adapted from methodologies used to characterize BCL6 inhibitors and degraders.

Objective: To measure the binding affinity of BI-3802 to the BCL6 BTB domain and its ability to disrupt the BCL6-corepressor interaction.

Materials:

-

Recombinant His-tagged BCL6 BTB domain

-

Biotinylated BCOR peptide

-

Terbium-labeled anti-His antibody (Donor)

-

Streptavidin-d2 (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of BI-3802 in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the BCL6 BTB domain and the Terbium-labeled anti-His antibody to each well.

-

Add 4 µL of a solution containing the biotinylated BCOR peptide and Streptavidin-d2 to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC₅₀ value.

Caption: Workflow for the BCL6 TR-FRET assay.

Immunofluorescence Staining for BCL6 Foci Formation

This protocol is based on standard immunofluorescence procedures and observations from studies on BI-3802.

Objective: To visualize the formation of BCL6 foci in cells upon treatment with BI-3802.

Materials:

-

DLBCL cell line (e.g., SU-DHL-4)

-

BI-3802

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody: anti-BCL6 antibody

-

Secondary antibody: Fluorescently-labeled anti-species antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed SU-DHL-4 cells on coverslips and allow them to adhere.

-

Treat the cells with 1 µM BI-3802 or DMSO (vehicle control) for 1-4 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-BCL6 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Co-Immunoprecipitation of BCL6 and SIAH1

This protocol is adapted from the methodology described for demonstrating the interaction between BCL6 and SIAH1.

Objective: To determine if BI-3802 enhances the interaction between BCL6 and SIAH1 in cells.

Materials:

-

HEK293T cells

-

Plasmids for expressing tagged BCL6 and SIAH1

-

BI-3802

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors

-

Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged SIAH1)

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with 300 mM NaCl

-

Elution Buffer: SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-BCL6 and anti-SIAH1)

Procedure:

-

Co-transfect HEK293T cells with plasmids expressing tagged BCL6 and SIAH1.

-

Treat the cells with 1 µM BI-3802 or DMSO for 4 hours.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Incubate a portion of the lysate with the immunoprecipitating antibody for 2 hours at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against BCL6 and SIAH1.

In Vitro Ubiquitination Assay

This protocol is based on the in vitro ubiquitination assays performed to confirm SIAH1-mediated BCL6 ubiquitination.

Objective: To demonstrate that BI-3802 promotes the ubiquitination of BCL6 by SIAH1 in a cell-free system.

Materials:

-

Recombinant BCL6

-

Recombinant SIAH1

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5b/c)

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT

-

BI-3802

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Set up reactions in ubiquitination buffer containing E1, E2, ubiquitin, and ATP.

-

Add recombinant BCL6 and SIAH1 to the reaction mixtures.

-

Add BI-3802 or DMSO to the respective reactions.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BCL6 antibody to detect polyubiquitinated BCL6 as a high molecular weight smear.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of BI-3802, based on standard xenograft procedures.

Objective: To assess the anti-tumor activity of BI-3802 in a mouse xenograft model of DLBCL.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

DLBCL cell line (e.g., SU-DHL-4)

-

Matrigel

-

BI-3802 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of SU-DHL-4 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BI-3802 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BCL6 levels, immunohistochemistry).

Conclusion

BI-3802 is a first-in-class BCL6-degrading molecular glue that operates through a novel mechanism of induced protein polymerization. Its ability to potently and selectively degrade BCL6 has demonstrated superior anti-proliferative effects in preclinical models of DLBCL compared to non-degrading inhibitors. The detailed data and protocols provided in this guide are intended to facilitate further investigation into BI-3802 and the broader field of targeted protein degradation, with the ultimate goal of translating these scientific discoveries into effective therapies for patients with BCL6-driven malignancies.

References

Probing the Master Regulator: A Technical Guide to Bcl6 Protac 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bcl6 Protac 1, a pioneering chemical probe for the targeted degradation of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor implicated in the pathogenesis of hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] This document details the mechanism of action, quantitative biochemical and cellular data, and experimental protocols associated with this compound, offering a comprehensive resource for researchers utilizing this tool to investigate BCL6 biology and its therapeutic potential.

Introduction to BCL6 and the PROTAC Approach

B-cell lymphoma 6 is a crucial transcriptional repressor essential for the formation of germinal centers (GCs).[4] It promotes the proliferation and survival of GC B cells by suppressing various checkpoint pathways.[4] Dysregulation of BCL6 expression is a key driver in several forms of lymphoma. Traditional small molecule inhibitors have been developed to target the N-terminal BTB/POZ domain of BCL6, which is critical for its function. However, these inhibitors have shown limited efficacy in clinical trials.

Proteolysis-targeting chimeras (PROTACs) represent an alternative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: A First-Generation Chemical Probe

This compound, also referred to as compound 15 in the primary literature, was one of the first reported PROTACs developed to target BCL6. It was designed by linking a known BCL6 inhibitor to a ligand for the Cereblon (CRBN) E3 ligase. While it demonstrated the feasibility of degrading BCL6 via the PROTAC mechanism, its development also highlighted some of the challenges in targeting this particular protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant BCL6 degraders for comparative purposes.

| Compound | Assay | Cell Line | Value | Reference |

| This compound | BCL6 Cell Reporter IC50 | - | 8.8 µM | |

| This compound | FRET Affinity IC50 | - | 120 nM | |

| A19 | BCL6 Degradation DC50 | OCI-LY1 | 34 pM | |

| DZ-837 | BCL6 Degradation DC50 | - | ~600 nM | |

| ARVN-71228 | BCL6 Degradation DC50 | OCI-Ly1 | <1 nM | |

| CCT369260 | BCL6 Degradation DC50 | OCI-Ly1 | 49 nM | |

| CCT369260 | BCL6 Degradation DC50 | Karpas 422 | 62 nM | |

| CCT369260 | BCL6 Degradation DC50 | SUDHL-4 | 90 nM |

| Compound | Assay | Cell Line | Value (GI50) | Reference |

| CCT369260 | Proliferation Assay | OCI-Ly1 | 35 nM | |

| CCT369260 | Proliferation Assay | KARPAS 422 | 27 nM | |

| CCT369260 | Proliferation Assay | SUDHL-4 | 92 nM | |

| CCT369260 | Proliferation Assay | OCI-Ly3 | 1610 nM |

Mechanism of Action and Signaling Pathway

This compound functions by inducing the proximity of BCL6 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome. This degradation is intended to de-repress BCL6 target genes, which are involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the growth of BCL6-dependent cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful application and evaluation of this compound.

BCL6 Degradation Assay (Western Blot)

This protocol is a standard method to quantify the degradation of BCL6 protein in cells treated with a PROTAC.

Caption: Western blot workflow for BCL6 degradation.

Cellular Viability Assay

This assay determines the effect of BCL6 degradation on the proliferation and viability of cancer cells.

Caption: Cellular viability assay workflow.

Limitations and Further Developments

While this compound was a crucial first step, it exhibited incomplete degradation of BCL6 and, consequently, a weak antiproliferative response in some DLBCL cell lines. This has been attributed to a residual population of BCL6 that is not accessible to the PROTAC.

Subsequent research has led to the development of more potent and efficacious BCL6 degraders, such as A19, DZ-837, and ARVN-71228, which have demonstrated superior degradation efficiency and anti-tumor activity in preclinical models. These newer compounds serve as valuable tools for further elucidating the therapeutic potential of BCL6 degradation. The development of orally bioavailable BCL6 PROTACs has also been a significant advancement, enabling in vivo studies.

Conclusion

This compound stands as a foundational chemical probe in the exploration of BCL6 as a therapeutic target. While its own therapeutic potential may be limited, its development has provided invaluable insights into the principles and challenges of targeting BCL6 for degradation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize and build upon the knowledge gained from this pioneering molecule in the ongoing quest for more effective treatments for BCL6-driven cancers.

References

- 1. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 (Journal Article) | OSTI.GOV [osti.gov]

- 3. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to BCL6 Protac 1 E3 Ligase Recruitment

This technical guide provides a comprehensive overview of the mechanisms of action for molecules designed to induce the degradation of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in lymphomagenesis. The term "Bcl6 protac 1" is a general descriptor; therefore, this guide will focus on well-characterized molecules that exemplify the two primary strategies for BCL6 degradation: molecular glue-induced degradation and PROTAC-mediated degradation.

We will delve into the distinct mechanisms of E3 ligase recruitment for the molecular glue BI-3802 and the PROTACs (Proteolysis Targeting Chimeras) ARVN-71228 and ARV-393 . This guide is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Introduction to BCL6 Degradation Strategies

Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate pathogenic proteins. For BCL6, two principal approaches have been successfully employed:

-

Molecular Glue-Induced Degradation: This strategy involves a small molecule that induces a novel protein-protein interaction, leading to the target protein's ubiquitination and subsequent degradation. BI-3802 exemplifies this approach by inducing the polymerization of BCL6, which is then recognized by the E3 ligase SIAH1.

-

PROTAC-Mediated Degradation: PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the target protein (BCL6), and the other recruits an E3 ligase, forming a ternary complex that facilitates the ubiquitination and degradation of the target. ARVN-71228 and ARV-393 are examples of BCL6-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.

BI-3802: A Molecular Glue Inducing BCL6 Polymerization and SIAH1-Mediated Degradation

BI-3802 is a small molecule that binds to the BTB domain of BCL6, inducing its polymerization into helical filaments. This supramolecular structure is then recognized by the E3 ubiquitin ligase SIAH1, leading to BCL6 ubiquitination and proteasomal degradation.[1][2][3] This mechanism is distinct from the classic PROTAC approach.

Quantitative Data for BI-3802

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (BCL6::BCOR TR-FRET) | ≤3 nM | Biochemical Assay | [4] |

| IC50 (Cellular BCL6 Inhibition) | 43 nM | NanoBRET Assay | [4] |

| DC50 (BCL6 Degradation) | 20 nM | SU-DHL-4 cells | |

| EC50 (BCL6-SIAH1 Interaction) | 64 nM | In vitro assay |

Signaling Pathway and Experimental Workflow

The mechanism of BI-3802-induced BCL6 degradation involves a unique polymerization step that triggers recognition by the SIAH1 E3 ligase.

An experimental workflow to investigate this mechanism would involve cellular and biochemical assays.

Experimental Protocols

-

Cell Culture and Treatment: Plate diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4) at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of BI-3802 or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Cell Seeding and Treatment: Seed DLBCL cells onto coverslips and treat with BI-3802 or DMSO for a specified time (e.g., 1-4 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBST). Incubate with a primary antibody against BCL6, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope to observe the formation of BCL6 foci.

ARVN-71228 and ARV-393: BCL6-Targeting PROTACs Recruiting Cereblon

ARVN-71228 and ARV-393 are orally bioavailable PROTACs that induce the degradation of BCL6. They function by forming a ternary complex between BCL6 and the E3 ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BCL6.

Quantitative Data for ARVN-71228 and ARV-393

| Molecule | Parameter | Value | Cell Line/Assay | Reference |

| ARVN-71228 | DC50 | <1 nM | OCI-Ly1 cells | |

| Dmax | >95% | OCI-Ly1 cells | ||

| ARV-393 | DC50 | <1 nM | DLBCL and Burkitt lymphoma cell lines | |

| GI50 | <1 nM | DLBCL and Burkitt lymphoma cell lines | ||

| Tumor Growth Inhibition (TGI) | 67%, 92%, 103% | OCI-Ly1 xenograft (3, 10, 30 mg/kg) |

Signaling Pathway and Experimental Workflow

The mechanism of action for BCL6 PROTACs involves the formation of a ternary complex, which is the key step for inducing protein degradation.

The experimental workflow for characterizing a BCL6 PROTAC involves a series of in vitro and in vivo assays.

References

An In-depth Technical Guide to Bcl6 PROTAC 1 Target Engagement in Lymphoma Cells

Introduction

B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor essential for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1] Its role in promoting the proliferation and survival of GC B-cells by suppressing checkpoint pathways makes it a compelling therapeutic target.[1] Traditional small molecule inhibitors targeting BCL6 have shown limited clinical efficacy.[1] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

This guide focuses on Bcl6 protac 1, a selective B-cell lymphoma 6 (BCL6) PROTAC, and its target engagement in lymphoma cells. We will delve into its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is a bifunctional molecule comprising a ligand that binds to BCL6 and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to tag BCL6 with ubiquitin molecules, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: Mechanism of BCL6 degradation by this compound.

Quantitative Data on Target Engagement

The efficacy of BCL6 PROTACs is assessed through various quantitative measures, including their ability to inhibit BCL6 function, induce its degradation, and affect the viability of lymphoma cells.

| Compound | Cell Line | Assay Type | Metric | Value | Reference |

| This compound | OCI-Ly1 | BCL6 Reporter Assay | IC50 | 8.8 µM | |

| This compound | OCI-Ly1 | Western Blot | Degradation | Dose-dependent | |

| This compound | OCI-Ly1 | Cell Viability | Effect | No effect at 1 µM for 16 days | |

| A19 | OCI-LY1 | Western Blot | DC50 | 34 pM | |

| DZ-837 | SU-DHL-4 | Western Blot | DC50 | 676.1 nM | |

| DZ-837 | DOHH2 | Western Blot | DC50 | 557.7 nM | |

| DZ-837 | SU-DHL-4 | MTT Assay | Inhibition (1 µM) | 66.1% | |

| DZ-837 | SU-DHL-4 | MTT Assay | Inhibition (10 µM) | 92.6% | |

| ARVN-71228 | OCI-Ly1 | Western Blot | DC50 | <1 nM | |

| ARVN-71228 | OCI-Ly1 | Western Blot | Dmax | >95% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments.

Western Blot Analysis for BCL6 Degradation

This protocol is used to quantify the reduction in BCL6 protein levels following treatment with a PROTAC.

Caption: Workflow for Western Blot analysis of BCL6 degradation.

Detailed Steps:

-

Cell Culture and Treatment: Seed lymphoma cells (e.g., OCI-Ly1) in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.0001 µM to 10 µM) for various time points (e.g., 1, 2, 4, 6, 8, 10, 24, 48, 72 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 (e.g., mouse anti-BCL6) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ and normalize the BCL6 signal to the loading control to determine the percentage of remaining BCL6 protein.

Cell Viability Assay (CCK8/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Detailed Steps:

-

Cell Seeding: Seed lymphoma cells in the logarithmic growth phase into 96-well plates at a density of 500–5000 cells per well in 200 µL of culture medium.

-

Compound Treatment: Add varying concentrations of this compound to the wells.

-

Incubation: Culture the cells for a specified period (e.g., 7 days).

-

Reagent Addition: Add 10 µL of CCK8 or 20 µL of MTS reagent to each well.

-

Incubation and Measurement: Incubate the plates for 1–3 hours. Measure the absorbance at 450 nm (for CCK8) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can measure protein-protein interactions in live cells, making it ideal for studying the formation of the ternary complex (Target-PROTAC-E3 Ligase).

Caption: Principle of the NanoBRET™ assay for ternary complex formation.

Detailed Steps:

-

Vector Construction and Transfection: Clone the cDNA for BCL6 into a vector containing NanoLuc® luciferase and the E3 ligase (e.g., CRBN) into a vector with HaloTag®. Co-transfect HEK293T cells with these constructs.

-

Cell Seeding: After 20-24 hours, resuspend the transfected cells and seed them into a white, 96-well assay plate.

-

HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to the cells and incubate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (the luciferase substrate). Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtering wavelengths.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates that the PROTAC is bringing the BCL6 protein and the E3 ligase into close proximity.

Conclusion

This compound and subsequent, more potent BCL6 degraders have demonstrated effective target engagement in lymphoma cell lines. These molecules can induce rapid and profound degradation of the BCL6 oncoprotein, leading to cell cycle arrest and apoptosis in sensitive cell lines. While the first-generation this compound showed dose-dependent degradation, it did not translate into a significant antiproliferative response, possibly due to incomplete degradation of the entire cellular BCL6 pool. However, newer generations of BCL6 PROTACs, such as A19 and ARVN-71228, exhibit significantly improved degradation efficiency and potent anti-cancer activity in preclinical models. The continued development and optimization of BCL6-targeting PROTACs hold significant promise as a therapeutic strategy for DLBCL and other B-cell malignancies. The experimental protocols and quantitative assays detailed in this guide provide a robust framework for the preclinical evaluation of these novel therapeutic agents.

References

Preclinical Evaluation of BCL6 PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of B-cell lymphoma 6 (BCL6) PROTACs (Proteolysis Targeting Chimeras), with a specific focus on the molecule designated as "Bcl6 protac 1" and other notable examples from recent literature. This document details their mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to BCL6 and PROTAC Technology

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and the differentiation of follicular helper T-cells.[1][2] Its dysregulation is a key driver in the pathogenesis of various B-cell malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[2][3] BCL6 promotes the proliferation and survival of cancer cells by suppressing critical checkpoint pathways.[2]

PROTACs are innovative therapeutic modalities designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These bifunctional molecules consist of a ligand that binds to the target protein (in this case, BCL6), another ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action of BCL6 PROTACs

The fundamental mechanism of a BCL6 PROTAC involves hijacking the cell's natural protein disposal machinery. The PROTAC molecule facilitates the formation of a ternary complex between BCL6 and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BCL6 protein. The polyubiquitinated BCL6 is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels. This degradation, in turn, derepresses BCL6 target genes, such as BLIMP1 and PTPN6, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.

Figure 1: Mechanism of action of a BCL6 PROTAC.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for various BCL6 PROTACs.

Table 1: In Vitro Activity of BCL6 PROTACs

| PROTAC Molecule | Cell Line | IC50 | DC50 | Dmax | Key Findings | Reference(s) |

| This compound | OCI-Ly1 | 8.8 µM (cell reporter) | - | - | Significantly degrades BCL6 in DLBCL cell lines. Had no effect on cell viability at 1 µM for 16 days. | |

| AstraZeneca BCL6 PROTAC | - | 120 nM (FRET affinity) | - | ~80% | Degrades BCL6 in all cellular compartments. Good in vitro DMPK properties. | |

| A19 | OCI-Ly1 | - | 34 pM | - | Induces rapid and efficient BCL6 degradation. Superior antiproliferative activity compared to molecular glue BI3802. | |

| ARV-393 (ARVN-71228) | OCI-Ly1 | - | <1 nM | >95% | Potent degradation of BCL6. Induces G1 cell cycle arrest and apoptosis. | |

| DZ-837 | SU-DHL-4 | - | ~600 nM | >90% | Effectively inhibited proliferation of several DLBCL cell lines. Induced G1 phase arrest. | |

| DZ-837 | DOHH2 | - | 557.7 nM | >90% | Effective BCL6 degradation. |

Table 2: In Vivo Activity and Pharmacokinetics of BCL6 PROTACs

| PROTAC Molecule | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |

| A19 | Mouse | Oral | Significant | Moderate oral absorption. | |

| ARV-393 | PDX model of nTFHL-AI | - | Significant tumor burden reduction | First preclinical evidence of anti-tumor activity in a human nTFHL-AI model. | |

| ARV-393 | PDX models of tFL | - | ≥95% | Robust tumor growth inhibition. | |

| DZ-837 | SU-DHL-4 xenograft | 40 mg/kg once daily | 71.8% | Significantly inhibited tumor growth. |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of BCL6 PROTACs.

In Vitro BCL6 Degradation Assay

Objective: To determine the concentration-dependent degradation of BCL6 protein following PROTAC treatment.

Methodology:

-

Cell Culture: DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) are cultured in appropriate media and conditions.

-

PROTAC Treatment: Cells are treated with a range of concentrations of the BCL6 PROTAC (e.g., 0.0001 to 10 µM) for various time points (e.g., 1 to 72 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BCL6 and a loading control (e.g., β-actin).

-

Quantification: The intensity of the BCL6 band is quantified and normalized to the loading control to determine the percentage of remaining BCL6 protein relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.

Figure 2: Workflow for in vitro BCL6 degradation assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of BCL6 degradation on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: DLBCL cells are seeded in multi-well plates.

-

PROTAC Treatment: Cells are treated with various concentrations of the BCL6 PROTAC.

-

Incubation: Cells are incubated for an extended period (e.g., 7 days).

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using standard assays such as MTT, CellTiter-Glo, or by direct cell counting.

-

Data Analysis: The IC50 (concentration for 50% inhibition of cell growth) is calculated.

In Vivo Efficacy Studies (Xenograft Models)

Objective: To evaluate the anti-tumor efficacy of BCL6 PROTACs in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice are subcutaneously implanted with human DLBCL cells (e.g., SU-DHL-4) to establish xenograft tumors.

-

PROTAC Administration: Once tumors reach a specified size, mice are treated with the BCL6 PROTAC or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of BCL6 PROTACs.

Methodology:

-

Animal Model: Typically conducted in rodents (e.g., mice or rats).

-

PROTAC Administration: A single dose of the PROTAC is administered via intravenous and oral routes.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Bioanalysis: The concentration of the PROTAC in plasma is quantified using methods like LC-MS/MS.

-

PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve) are calculated to assess oral bioavailability and exposure.

BCL6 Signaling and Downstream Effects of Degradation

BCL6 acts as a transcriptional repressor for a multitude of genes involved in cell cycle control, DNA damage response, and terminal differentiation. Degradation of BCL6 leads to the derepression of these target genes. For instance, the upregulation of CDKN1A (p21) and CDKN1B (p27) can lead to cell cycle arrest, a key anti-proliferative effect observed with BCL6 PROTACs.

Figure 3: Simplified BCL6 signaling and effects of degradation.

Conclusion

The preclinical data available for BCL6 PROTACs, including this compound and other advanced molecules like A19 and ARV-393, demonstrate their potential as potent and selective degraders of the BCL6 oncoprotein. These molecules have shown promising anti-proliferative and anti-tumor activity in various in vitro and in vivo models of DLBCL. The ability to achieve high levels of BCL6 degradation translates into significant downstream biological effects, including cell cycle arrest and apoptosis. Further development and clinical investigation of these compounds are warranted to fully assess their therapeutic potential in treating B-cell malignancies. The investigational PROTAC ARV-393 is currently in a Phase 1 clinical trial for patients with relapsed/refractory non-Hodgkin lymphoma.

References

Bcl6 protac 1: A Technical Guide to Targeted BCL6 Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bcl6 protac 1, a pioneering proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the B-cell lymphoma 6 (BCL6) protein. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.

Introduction to BCL6 and Targeted Protein Degradation

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] Its constitutive expression, often due to chromosomal translocations, is a key driver of lymphomagenesis.[2] Consequently, BCL6 has emerged as a significant therapeutic target.

Targeted protein degradation using PROTACs represents a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[3][4] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound was among the first PROTACs developed to target BCL6, demonstrating the feasibility of this approach for degrading this challenging intranuclear target.

Mechanism of Action of this compound

This compound operates by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of BCL6. The molecule simultaneously binds to the BCL6 protein and CRBN, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCL6 protein. The resulting polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCL6 proteins.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and more recent BCL6 PROTACs, A19 and DZ-837, for comparative purposes.

| Compound | Target | E3 Ligase | IC50 | DC50 | Dmax | Cell Line | Reference |

| This compound | BCL6 | CRBN | 120 nM (FRET affinity) | ~1 µM | ~80% | OCI-Ly1 | |

| A19 | BCL6 | CRBN | - | 34 pM | >95% | OCI-Ly1 | |

| DZ-837 | BCL6 | CRBN | - | ~600 nM | - | SU-DHL-4 |

Table 1: In Vitro Activity of BCL6 PROTACs

| Compound | Dose | Route | Vehicle | Tumor Model | TGI | Reference |

| A19 | 30 mg/kg | Oral | 5% DMSO + 5% Solutol + 60% PEG400 + 30% SBE-β-CD in saline | OCI-Ly1 Xenograft | Significant | |

| DZ-837 | 40 mg/kg | Once daily | Not specified | SU-DHL-4 Xenograft | 71.8% |

Table 2: In Vivo Activity of BCL6 PROTACs

(Note: In vivo data for the original this compound is not publicly available as it was not tested in vivo.)

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of BCL6 PROTACs.

Cell Culture

Diffuse large B-cell lymphoma (DLBCL) cell lines, such as OCI-Ly1 and SU-DHL-4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BCL6 Degradation

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the BCL6 PROTAC or DMSO as a vehicle control for the desired time points (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against BCL6 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the extent of protein degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed DLBCL cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat cells with a serial dilution of the BCL6 PROTAC for 72 hours.

-

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using software such as GraphPad Prism.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Implantation: Subcutaneously inject DLBCL cells (e.g., 1x10^7 OCI-Ly1 cells) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the BCL6 PROTAC or vehicle at the specified dose and schedule (e.g., daily oral gavage).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm BCL6 degradation).

Caption: Experimental workflow for BCL6 PROTAC evaluation.

BCL6 Signaling in DLBCL

BCL6 acts as a transcriptional repressor of numerous genes involved in cell cycle control, DNA damage response, and differentiation. In DLBCL, the constitutive activity of BCL6 suppresses tumor suppressor genes like TP53 and ATR, and promotes cell proliferation by repressing cell cycle inhibitors. It also blocks the differentiation of B-cells into plasma cells. Targeted degradation of BCL6 by PROTACs is designed to restore the expression of these repressed genes, thereby inducing cell cycle arrest and apoptosis in lymphoma cells.

Caption: Simplified BCL6 signaling pathway in DLBCL.

Conclusion

This compound has been instrumental in validating BCL6 as a degradable target in DLBCL. While newer generations of BCL6 PROTACs like A19 and DZ-837 have demonstrated significantly improved potency and in vivo efficacy, the foundational work with this compound paved the way for these advancements. This technical guide provides a solid foundation for researchers and drug developers working on targeted protein degradation strategies for BCL6 and other challenging cancer targets. The provided protocols and data serve as a valuable resource for the design and evaluation of novel PROTAC-based therapeutics.

References

- 1. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bcl6 PROTAC 1 in Western Blot Experiments

Introduction

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs).[1][2] Its aberrant overexpression is a key driver in several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), by suppressing tumor suppressor genes and promoting immune evasion.[1] Traditional Bcl6 inhibitors have faced challenges in clinical settings due to issues with potency and selectivity.[1]

Proteolysis-targeting chimeras (PROTACs) offer an innovative therapeutic strategy by inducing the selective degradation of target proteins.[1] Bcl6 PROTAC 1 is a bifunctional molecule designed to specifically target Bcl6 for degradation. It consists of a ligand that binds to Bcl6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of Bcl6, marking it for degradation by the proteasome, thereby reducing its cellular levels and inhibiting its oncogenic function.

Western blotting is an essential immunoassay technique used to verify the efficacy of this compound by directly measuring the reduction in Bcl6 protein levels within cancer cells. These notes provide a detailed guide for researchers on utilizing this compound in Western blot experiments to assess its degradation capabilities.

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves hijacking the cell's own ubiquitin-proteasome system to eliminate the Bcl6 protein. This process effectively reduces the downstream effects of Bcl6, which include the repression of key genes involved in cell cycle control, apoptosis, and immune responses, such as p53, BCL2, and MYC.

Caption: Mechanism of this compound-mediated protein degradation.

Caption: Simplified Bcl6 signaling and regulatory pathways.

Data Presentation: Efficacy of Bcl6 PROTACs

The following tables summarize quantitative data from preclinical studies, demonstrating the effectiveness of Bcl6 PROTACs in relevant cell models.

Table 1: Effective Concentrations and Degradation of Bcl6 PROTACs in DLBCL Cell Lines

| PROTAC Compound | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Max Degradation) | Citation |

|---|---|---|---|---|

| ARVN-71228 | OCI-Ly1 | <1 nM | >95% | |

| A19 | OCI-Ly1 | 34 pM | >99% | |

| DZ-837 | SU-DHL-4 | 676.1 nM | >90% | |

| DZ-837 | DOHH2 | 557.7 nM | >90% |

| Unnamed PROTAC | OCI-Ly1, etc. | Low nanomolar | ~80% | |

Table 2: Example Time-Course of Bcl6 Degradation

| PROTAC Compound | Cell Line | Treatment Time | % Bcl6 Degradation | Citation |

|---|---|---|---|---|

| ARVN-71228 | OCI-Ly1 | 4 hours | >95% | |

| ARVN-71228 | OCI-Ly1 | 24 hours | >95% (sustained) | |

| A19 (40 nM) | OCI-Ly1 | 6 hours | >90% |

| HSK43608 (10 nM) | OCI-Ly1 | 1 hour | >90% | |

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for DLBCL cell lines known to express high levels of Bcl6, such as OCI-Ly1, SU-DHL-4, and DOHH2.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well cell culture plates

Procedure:

-

Seed cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. For a dose-response experiment, typical concentrations range from 0.1 nM to 10 µM.

-

Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points (e.g., 1, 2, 4, 6, 8, 24, 48 hours).

-

After incubation, harvest cells for protein extraction.

Western Blot Protocol for Bcl6 Detection

This protocol outlines the steps for detecting Bcl6 protein levels following PROTAC treatment.

Materials:

-

Lysis Buffer (RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (8-10%)

-

PVDF or nitrocellulose membranes (0.45 µm)

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Anti-Bcl6 (e.g., clones PG-B6p, GI191E/A8)

-

Anti-β-actin or Anti-GAPDH (loading control)

-

-

Secondary Antibody (HRP-conjugated anti-mouse or anti-rabbit IgG)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Lysis:

-

Wash harvested cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure efficient transfer, especially for a ~95 kDa protein like Bcl6.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl6 antibody (diluted in blocking buffer as recommended by the supplier, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize Bcl6 band intensity to the corresponding loading control (β-actin or GAPDH).

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for a Western blot experiment.

Important Experimental Controls

-

Vehicle Control (DMSO): Essential for establishing the baseline expression level of Bcl6 in the absence of the PROTAC.

-

Loading Control (β-actin, GAPDH): Crucial for ensuring that equal amounts of protein were loaded in each lane, allowing for accurate normalization and comparison of Bcl6 levels.

-

Time and Dose-Response: Performing both experiments is critical to understanding the kinetics and potency of this compound. Time-course studies can reveal how quickly degradation occurs and how long it is sustained. Dose-response experiments are necessary to calculate the DC₅₀.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Bcl6 PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vivo administration and dosing of B-cell lymphoma 6 (Bcl6) targeting Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented are synthesized from preclinical studies of various Bcl6 PROTACs, including A19, ARVN-71228 (ARV-393), and DZ-837, and are intended to serve as a foundational resource for researchers in this field.

Introduction to Bcl6 PROTACs

B-cell lymphoma 6 (Bcl6) is a transcriptional repressor crucial for the formation of germinal centers and is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[3] Bcl6-targeting PROTACs offer a promising therapeutic strategy for DLBCL by promoting the degradation of the Bcl6 oncoprotein.[1][4] Several potent and selective Bcl6 PROTACs have been developed and evaluated in preclinical in vivo models.

Challenges in In Vivo PROTAC Delivery

The in vivo application of PROTACs presents several challenges due to their molecular properties. These molecules often have a high molecular weight and low aqueous solubility, which can lead to poor cell permeability and rapid clearance. Consequently, careful formulation is critical to enhance stability, solubility, and bioavailability for in vivo studies. Strategies such as the use of amorphous solid dispersions, lipid-based nanoparticles, and other advanced formulation techniques are often employed to overcome these hurdles.

Quantitative Data Summary

The following table summarizes in vivo dosing and administration data for various Bcl6 PROTACs from preclinical studies.

| PROTAC Name | Animal Model | Administration Route | Dose | Dosing Schedule | Observed In Vivo Effects | Reference(s) |

| A19 | OCI-LY1 Xenograft Mice | Oral (p.o.) | Not explicitly stated in snippets | Not specified | Led to Bcl6 degradation and inhibition of tumor growth. | |

| ARVN-71228 (ARV-393) | GCB OCI-Ly1 CDX Model | Oral (p.o.) | Not explicitly stated in snippets | Daily | Induces tumor regressions. Greater than 95% Bcl6 degradation within 4 hours, sustained for up to 24 hours. Increased levels of Bcl6 target genes. | |

| DZ-837 | SU-DHL-4 Xenograft Mice | Intraperitoneal (i.p.) | 10, 20, and 40 mg/kg | Once daily | Significant tumor growth inhibition (22.2%, 47.4%, and 71.8% at 10, 20, and 40 mg/kg, respectively). No significant change in body weight. | |

| CCT369260 | Lymphoma Xenograft Mice | Oral (p.o.) | Not explicitly stated in snippets | Not specified | Reduces Bcl6 levels in the tumor. |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of a Bcl6 PROTAC in a DLBCL Xenograft Model

This protocol is a generalized procedure based on published studies of Bcl6 PROTACs like DZ-837 in mouse xenograft models.

1. Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or similar strains) suitable for xenograft studies.

-

Subcutaneously implant a human DLBCL cell line (e.g., SU-DHL-4 or OCI-LY1) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.

2. Formulation of Bcl6 PROTAC:

-

Due to the typically poor solubility of PROTACs, a suitable vehicle is required. A common formulation involves:

-

5% DMSO (Dimethyl sulfoxide)

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween 80

-

50% Saline

-

-

Prepare the formulation fresh daily before administration.

3. Dosing and Administration:

-

Randomly assign mice to vehicle control and treatment groups.

-

For a PROTAC like DZ-837, administer the compound via intraperitoneal (i.p.) injection once daily.

-

Dose levels can be varied, for example, 10, 20, and 40 mg/kg, to assess dose-dependent effects.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

4. Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissues can be used for pharmacodynamic analysis, such as Western blotting to confirm Bcl6 degradation.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis of an Orally Administered Bcl6 PROTAC

This protocol is based on studies of orally bioavailable Bcl6 PROTACs such as ARVN-71228.

1. Animal Model:

-

Use a relevant mouse or rat strain for PK studies.

-

For PD analysis, a tumor-bearing mouse model (as described in Protocol 1) is appropriate.

2. Formulation for Oral Administration:

-

Formulations for oral delivery of PROTACs often involve amorphous solid dispersions or other solubility-enhancing excipients to improve bioavailability. The specific formulation will be highly dependent on the physicochemical properties of the individual PROTAC.

3. Dosing and Sample Collection for PK Analysis:

-

Administer a single oral dose of the Bcl6 PROTAC.

-

Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process the blood to obtain plasma and analyze the concentration of the PROTAC using a validated analytical method (e.g., LC-MS/MS).

4. Sample Collection for PD Analysis:

-

In a separate cohort of tumor-bearing mice, administer a single oral dose of the Bcl6 PROTAC.

-

Euthanize groups of mice at different time points post-dosing (e.g., 4, 8, 16, and 24 hours).

-

Collect tumor tissue and process it for analysis of Bcl6 protein levels (e.g., by Western blot or immunohistochemistry) to assess the extent and duration of target degradation.

Visualizations

Caption: Simplified Bcl6 signaling pathway in germinal center B-cells.

Caption: Experimental workflow for in vivo evaluation of Bcl6 PROTACs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]

Application Notes and Protocols for Measuring Bcl6 PROTAC 1-Induced Degradation of BCL6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bcl6 PROTAC 1 for the targeted degradation of the B-cell lymphoma 6 (BCL6) protein. This document outlines the mechanism of action, protocols for quantifying degradation, and expected outcomes in relevant cell lines.

Introduction to this compound

B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs).[1][2] Its aberrant expression is a known driver in several hematological malignancies, including diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][3][4] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. This compound is a selective BCL6 degrader that recruits an E3 ubiquitin ligase to BCL6, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the entire protein.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to the BCL6 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BCL6, tagging it for destruction by the 26S proteasome.

Quantitative Data Summary

The following tables summarize the reported degradation of BCL6 induced by various BCL6 PROTACs and degraders in different DLBCL cell lines. This data provides a benchmark for expected efficacy.

Table 1: BCL6 Degradation in OCI-Ly1 Cells

| Compound | Concentration | Time (hours) | BCL6 Degradation (%) | Reference |

| This compound | 0.0001 - 10 µM | 1 - 72 | Dose-dependent degradation | |

| ARVN-71228 | <1 nM (DC50) | 24 | >95% (Dmax) | |

| A19 | 34 pM (DC50) | 6 | Not specified | |

| HSK43608 | 10 nM | 24 | >90% |

Table 2: BCL6 Degradation in Other DLBCL Cell Lines

| Compound | Cell Line | Concentration (DC50) | Time (hours) | BCL6 Degradation (%) | Reference |